molecular formula C13H22O2 B14274063 4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one CAS No. 131544-22-4

4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one

Cat. No.: B14274063
CAS No.: 131544-22-4
M. Wt: 210.31 g/mol
InChI Key: KFZDTDKRRFEMEK-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one is a chemical compound with the molecular formula C13H22O2. It is known for its unique structure, which includes a cyclohexene ring with hydroxy and trimethyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one can be achieved through several routes. One common method involves the reaction of β-ionone with appropriate reagents under controlled conditions. For instance, β-ionone can be reacted with thiosemicarbazide in ethanol, followed by the addition of diluted hydrochloric acid and refluxing at 80°C for an hour . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) and reducing agents like sodium borohydride.

Scientific Research Applications

4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may form hydrogen bonds with target molecules, influencing their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one can be compared with similar compounds such as:

Properties

CAS No.

131544-22-4

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

4-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)butan-2-one

InChI

InChI=1S/C13H22O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h11,15H,5-8H2,1-4H3

InChI Key

KFZDTDKRRFEMEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)CCC(=O)C

Origin of Product

United States

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